2-Bromo-5-formylbenzoic acid is an organic compound with the molecular formula C₈H₅BrO₃ and a molar mass of approximately 229.0275 g/mol. It features a bromine atom at the second position and a formyl group at the fifth position of the benzoic acid structure. This compound is characterized by its aromatic ring, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
The presence of a reactive aldehyde group (formyl) and a bromine atom suggests potential applications of 2-Bromo-5-formylbenzoic acid as a starting material for further organic synthesis. The aldehyde group can participate in various reactions like condensation reactions to create more complex molecules, while the bromine atom can be used for substitution reactions to introduce new functionalities ().
The combination of an aromatic ring, a formyl group, and a halogen atom is present in various bioactive molecules. Further research could explore the potential biological activity of 2-Bromo-5-formylbenzoic acid itself or its derivatives ().
These reactions make 2-Bromo-5-formylbenzoic acid a versatile intermediate in organic synthesis.
The synthesis of 2-Bromo-5-formylbenzoic acid can be achieved through several methods:
2-Bromo-5-formylbenzoic acid finds applications in various fields:
Studies exploring the interactions of 2-Bromo-5-formylbenzoic acid with other molecules are essential for understanding its potential applications. Interaction studies typically focus on:
Several compounds share structural similarities with 2-Bromo-5-formylbenzoic acid. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Bromo-2-formylbenzoic acid | Bromo group at position five | Different substitution pattern |
4-Bromo-3-formylbenzoic acid | Bromo group at position four | Different position of functional groups |
3-Bromo-4-formylbenzoic acid | Bromo group at position three | Variation in reactivity |
2-Bromo-5-formylbenzoic acid is unique due to its specific bromo and formyl positioning, which influences its chemical behavior and potential applications compared to these similar compounds .